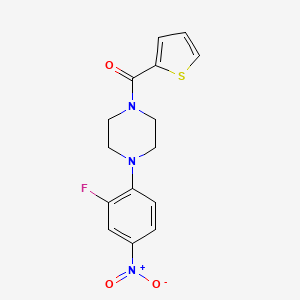
N'-(3,4-dimethoxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(3,4-dimethoxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide, also known as DPI-3290, is a chemical compound that belongs to the class of hydrazones. It has been extensively studied for its potential use in various scientific research applications, particularly in the field of medicinal chemistry. In
作用机制
The mechanism of action of N'-(3,4-dimethoxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide involves the inhibition of a specific enzyme called glycogen synthase kinase-3 beta (GSK-3β). This enzyme plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, N'-(3,4-dimethoxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide can disrupt these processes, leading to the inhibition of cancer cell growth and the suppression of inflammation.
Biochemical and Physiological Effects
N'-(3,4-dimethoxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N'-(3,4-dimethoxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide inhibits cell proliferation and induces apoptosis, leading to the suppression of tumor growth. Inflammatory cells, N'-(3,4-dimethoxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide reduces the production of inflammatory cytokines and oxidative stress, leading to the suppression of inflammation. Additionally, N'-(3,4-dimethoxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has been found to have minimal toxicity in normal cells, making it a potential candidate for therapeutic use.
实验室实验的优点和局限性
One of the main advantages of N'-(3,4-dimethoxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide is its high selectivity for GSK-3β, making it a potential candidate for therapeutic use. Additionally, N'-(3,4-dimethoxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has been found to have minimal toxicity in normal cells, making it a safe option for use in lab experiments. However, one of the limitations of N'-(3,4-dimethoxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N'-(3,4-dimethoxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide. One potential avenue is to investigate its potential use in combination therapy with other chemotherapeutic agents for the treatment of cancer. Additionally, further research is needed to determine the optimal dosing and administration of N'-(3,4-dimethoxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide for therapeutic use. Finally, more studies are needed to investigate the potential use of N'-(3,4-dimethoxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide in the treatment of other diseases such as Alzheimer's disease and diabetes.
合成方法
The synthesis of N'-(3,4-dimethoxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide involves the reaction of 4-(1-piperidinylsulfonyl)benzohydrazide with 3,4-dimethoxybenzaldehyde in the presence of a catalyst. The resulting product is then purified using chromatographic techniques to obtain pure N'-(3,4-dimethoxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide. This method has been optimized for high yield and purity, making it suitable for large-scale production.
科学研究应用
N'-(3,4-dimethoxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has been studied extensively for its potential use as a therapeutic agent in various scientific research applications. It has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and leukemia. Additionally, N'-(3,4-dimethoxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
属性
IUPAC Name |
N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-28-19-11-6-16(14-20(19)29-2)15-22-23-21(25)17-7-9-18(10-8-17)30(26,27)24-12-4-3-5-13-24/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,23,25)/b22-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJBAKPMHXGYKQ-JCMHNJIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-4-piperidin-1-ylsulfonylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-(2,3-dimethoxybenzylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5912735.png)
![6-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912738.png)

![1-[(5-nitro-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5912755.png)
![1-(4-chloro-3-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5912756.png)
![N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5912767.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5912773.png)
![methyl 3-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}benzoate](/img/structure/B5912786.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-fluorophenyl)vinyl]-2-furamide](/img/structure/B5912794.png)


![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B5912810.png)

methylene]-4-fluorobenzenesulfonamide](/img/structure/B5912828.png)